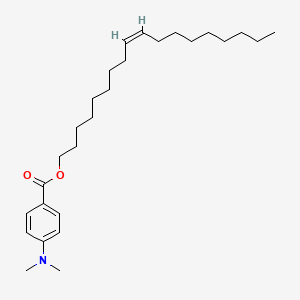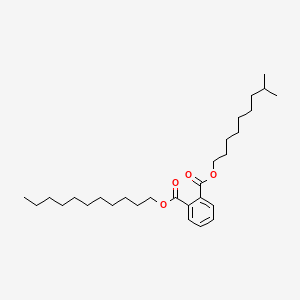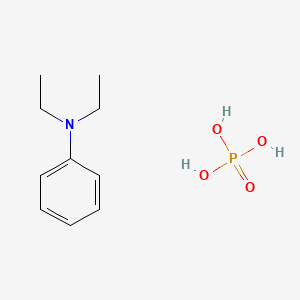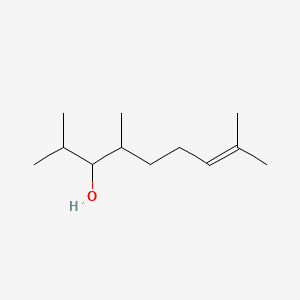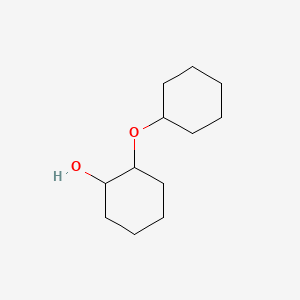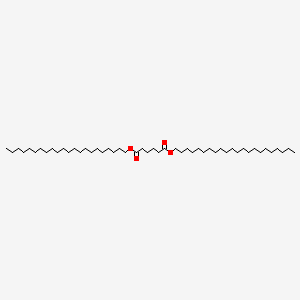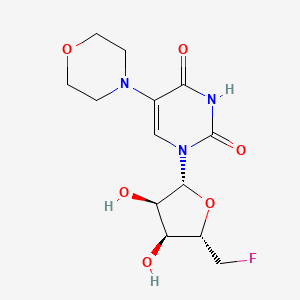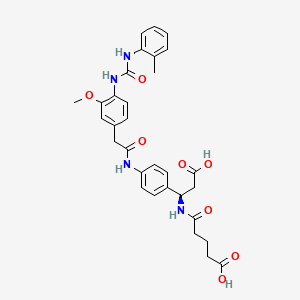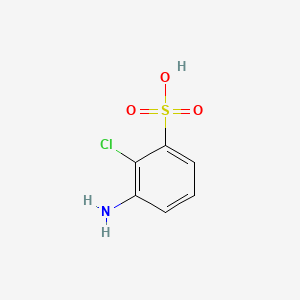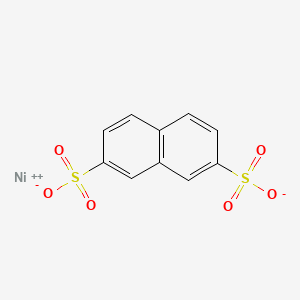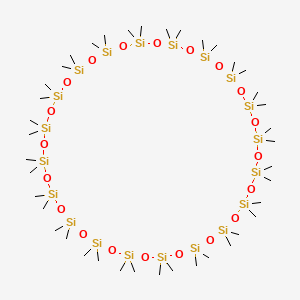
Cycloeicosasiloxane, tetracontamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloeicosasiloxane, tetracontamethyl- is a large cyclic siloxane compound with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.0788 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as flexibility, thermal stability, and hydrophobicity. These properties make siloxanes valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloeicosasiloxane, tetracontamethyl- can be synthesized through the hydrolysis and condensation of dichlorosilanes. The process involves the following steps:
Hydrolysis: Dichlorosilanes are hydrolyzed to form silanols.
Condensation: The silanols undergo condensation reactions to form cyclic siloxanes, including cycloeicosasiloxane, tetracontamethyl-.
The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of cycloeicosasiloxane, tetracontamethyl- involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloeicosasiloxane, tetracontamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state siloxanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various organometallic reagents and catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted siloxanes, and other siloxane derivatives .
Wissenschaftliche Forschungsanwendungen
Cycloeicosasiloxane, tetracontamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.
Wirkmechanismus
The mechanism of action of cycloeicosasiloxane, tetracontamethyl- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different biological and chemical systems. Its hydrophobic nature enables it to form protective barriers and enhance the stability of formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentasiloxane, decamethyl-
- Cyclohexasiloxane, dodecamethyl-
- Cycloheptasiloxane, tetradecamethyl-
Uniqueness
Cycloeicosasiloxane, tetracontamethyl- stands out due to its larger ring size and higher molecular weight compared to other cyclic siloxanes. This gives it unique properties such as enhanced thermal stability and flexibility, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
150026-98-5 |
|---|---|
Molekularformel |
C40H120O20Si20 |
Molekulargewicht |
1483.1 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38,40,40-tetracontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-icosasilacyclotetracontane |
InChI |
InChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3 |
InChI-Schlüssel |
GNPUIRGLEUCTBE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


